molecular formula C17H14ClNO2 B13124156 7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 61100-79-6

7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13124156
CAS No.: 61100-79-6
M. Wt: 299.7 g/mol
InChI Key: RCXIUKVZFYPGRA-UHFFFAOYSA-N
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Description

7-Chloro-1-(isopropylamino)anthracene-9,10-dione is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. Anthracene derivatives are known for their interesting photochemical and photophysical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 7-chloro-1-(isopropylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

7-Chloro-1-(isopropylamino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 7-chloro-1-(isopropylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research . Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, which can further damage cellular components.

Comparison with Similar Compounds

7-Chloro-1-(isopropylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Similar compounds include:

These compounds share the anthracene core but differ in their substituents, leading to variations in their chemical and physical properties.

Properties

CAS No.

61100-79-6

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

7-chloro-1-(propan-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H14ClNO2/c1-9(2)19-14-5-3-4-12-15(14)17(21)13-8-10(18)6-7-11(13)16(12)20/h3-9,19H,1-2H3

InChI Key

RCXIUKVZFYPGRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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